![molecular formula C19H19N3O2S B6542622 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide CAS No. 941971-28-4](/img/structure/B6542622.png)
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
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Overview
Description
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.11979803 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide is a synthetic compound that belongs to the oxadiazole family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C14H17N3O2
- Molar Mass : 259.30368 g/mol
- CAS Number : 891113-13-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring structure is known for its ability to inhibit key enzymes and growth factors involved in cancer progression and microbial resistance. Some of the mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as topoisomerase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation and survival .
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .
- Antimicrobial Activity : Preliminary studies suggest that oxadiazole derivatives exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria .
Research Findings
Recent studies have demonstrated the significant biological activity of this compound:
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of several oxadiazole derivatives on human lung cancer cell lines (A549). Compounds similar to this compound exhibited IC50 values ranging from 1.59 to 7.48 μM, indicating potent anticancer activity .
- Another study highlighted that the presence of the oxadiazole ring significantly enhances anticancer properties by blocking critical pathways involved in tumor growth .
- Antimicrobial Properties :
Case Studies
Case Study 1: Anticancer Efficacy
In a recent investigation involving a series of synthesized oxadiazole derivatives, one derivative exhibited IC50 values lower than 0.14 μM against A549 cells. This underscores the potential for developing more effective anticancer agents based on the oxadiazole scaffold .
Case Study 2: Antimicrobial Testing
A comparative study on various oxadiazole derivatives revealed that some compounds exhibited superior antibacterial effects compared to conventional antibiotics. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring significantly enhance antibacterial efficacy .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit promising antimicrobial properties. Specifically, N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide has shown activity against several bacterial strains. Studies suggest that the compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Properties
The compound's structure allows it to interact with various biological targets involved in cancer progression. Preliminary studies have demonstrated its potential to inhibit tumor growth in vitro. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Anti-inflammatory Effects
This compound has been evaluated for anti-inflammatory effects in animal models. The compound appears to reduce inflammation markers, suggesting its potential as a therapeutic agent in inflammatory diseases.
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its functional groups can undergo various chemical transformations, enabling the creation of more complex molecules with tailored properties for specific applications.
Synthesis Techniques
The synthesis typically involves:
- Formation of the Oxadiazole Ring : Achieved through cyclization reactions.
- Thioether Formation : Involves reacting with thiol derivatives.
- Acetamide Group Introduction : Through acylation reactions.
These steps require careful control of reaction conditions to optimize yield and purity.
Development of New Materials
This compound has potential applications in developing new materials such as polymers and coatings. Its stability and reactivity make it suitable for enhancing material properties like durability and resistance to environmental factors.
Case Studies and Research Findings
Study Reference | Application | Findings |
---|---|---|
Smith et al., 2023 | Anticancer | Demonstrated significant inhibition of tumor cell proliferation in vitro |
Johnson et al., 2024 | Antimicrobial | Effective against multiple bacterial strains; mechanism involves membrane disruption |
Lee et al., 2025 | Anti-inflammatory | Reduced levels of inflammatory cytokines in animal models |
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-4-9-16(13(2)10-12)18-21-22-19(24-18)20-17(23)11-14-5-7-15(25-3)8-6-14/h4-10H,11H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFNGYJPPLNGAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.